molecular formula C19H18N2O4S2 B2552040 N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1903390-39-5

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2552040
CAS No.: 1903390-39-5
M. Wt: 402.48
InChI Key: BHKIKFQCDFOSDQ-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H18N2O4S2 and its molecular weight is 402.48. The purity is usually 95%.
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Scientific Research Applications

Photoinduced Direct Oxidative Annulation

Researchers have explored the application of furan and thiophene derivatives in photoinduced direct oxidative annulation reactions. This process allows for the formation of highly functionalized polyheterocyclic compounds, such as 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones and 1-(5-hydroxyfuran/thieno/pyrrolo[3,2-e]benzofuran-4-yl)ethanones, without the need for transition metals and oxidants. This method showcases the potential of these compounds in synthesizing complex molecular structures efficiently (Zhang et al., 2017).

Dye-Sensitized Solar Cells

The use of phenothiazine derivatives with furan and thiophene linkers has been investigated in dye-sensitized solar cells (DSSCs). These derivatives, particularly those with furan linkers, demonstrated improved solar energy-to-electricity conversion efficiencies, highlighting their relevance in enhancing the performance of DSSCs and contributing to the development of more efficient renewable energy technologies (Kim et al., 2011).

Synthesis of γ-Hydroxybutenolides

The photooxygenation of 2-thiophenyl-substituted furans has been utilized for the regiocontrolled and quantitative synthesis of γ-hydroxybutenolides. This method demonstrates the application of furan and thiophene derivatives in synthesizing butenolide compounds, which are significant in various chemical synthesis and pharmaceutical research contexts (Kotzabasaki et al., 2016).

Synthesis of Heterocyclic Compounds

Research has also delved into the synthesis of compounds based on reactions of furan derivatives with N,N-binucleophilic reagents. This approach has led to the creation of biologically active compounds containing pyrimidine and pyridazine structural fragments. Such studies underscore the utility of furan and thiophene derivatives in constructing molecules with potential biological activities (Aniskova et al., 2017).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-26-14-7-3-2-6-13(14)21-18(23)17(22)20-12-19(24,15-8-4-10-25-15)16-9-5-11-27-16/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKIKFQCDFOSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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